2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Overview
Description
2-[1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Propan-2-ol is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Propan-2-ol typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions require careful control of temperature and pressure to ensure the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different core structure.
3-Fluoroamphetamine: Another fluorinated compound with distinct pharmacological properties.
Uniqueness: 2-[1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]Propan-2-ol is unique due to its triazole ring, which imparts specific chemical and biological properties not found in the aforementioned compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)triazol-4-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWMFUKYCAXDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186214 | |
Record name | 1-(3-Fluorophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-06-3 | |
Record name | 1-(3-Fluorophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924859-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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